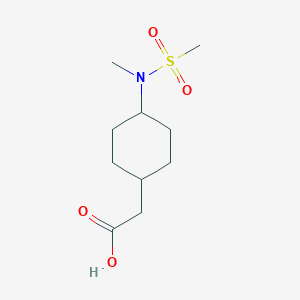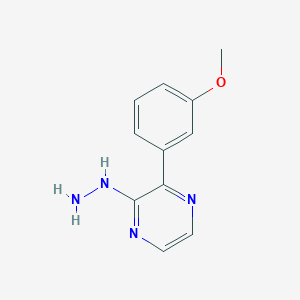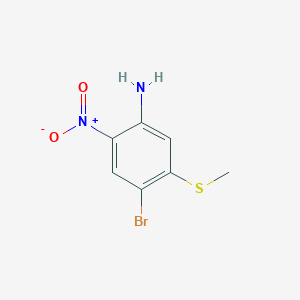
tert-Butyl (2-((4-aminophenyl)sulfonyl)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2-((4-aminophenyl)sulfonyl)ethyl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an aminophenyl group, and a sulfonyl group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-((4-aminophenyl)sulfonyl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-aminophenylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of larger reactors and more efficient mixing techniques. The reaction conditions are optimized to maximize yield and purity. The product is typically purified by recrystallization or column chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl (2-((4-aminophenyl)sulfonyl)ethyl)carbamate can undergo oxidation reactions, particularly at the aminophenyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, targeting the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of the aminophenyl group.
Reduction: Reduced derivatives of the sulfonyl group.
Substitution: Substituted derivatives where the sulfonyl group is replaced by a nucleophile.
Applications De Recherche Scientifique
Chemistry: tert-Butyl (2-((4-aminophenyl)sulfonyl)ethyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It can act as a probe to investigate the binding sites of enzymes and other proteins.
Medicine: The compound has potential applications in drug development, particularly as a building block for the synthesis of novel therapeutic agents. It may also be used in the formulation of drug delivery systems.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.
Mécanisme D'action
The mechanism of action of tert-Butyl (2-((4-aminophenyl)sulfonyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction. The sulfonyl group plays a crucial role in the binding process, as it can form strong interactions with amino acid residues in the enzyme’s active site.
Comparaison Avec Des Composés Similaires
- tert-Butyl (2-aminophenyl)carbamate
- tert-Butyl (2-(4-bromophenylsulfonamido)ethyl)carbamate
- tert-Butyl (2-(4-ethynylphenyl)carbamate
Comparison:
- tert-Butyl (2-aminophenyl)carbamate: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
- tert-Butyl (2-(4-bromophenylsulfonamido)ethyl)carbamate: Contains a bromine atom, which can participate in additional substitution reactions.
- tert-Butyl (2-(4-ethynylphenyl)carbamate: Contains an ethynyl group, which can undergo different types of reactions compared to the sulfonyl group.
The uniqueness of tert-Butyl (2-((4-aminophenyl)sulfonyl)ethyl)carbamate lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C13H20N2O4S |
|---|---|
Poids moléculaire |
300.38 g/mol |
Nom IUPAC |
tert-butyl N-[2-(4-aminophenyl)sulfonylethyl]carbamate |
InChI |
InChI=1S/C13H20N2O4S/c1-13(2,3)19-12(16)15-8-9-20(17,18)11-6-4-10(14)5-7-11/h4-7H,8-9,14H2,1-3H3,(H,15,16) |
Clé InChI |
ZCLUNTDZMMQTEH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCS(=O)(=O)C1=CC=C(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]acetyl]amino]acetic acid](/img/structure/B12082410.png)
![2-Amino-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]carbamoyl}propanoic acid](/img/structure/B12082417.png)



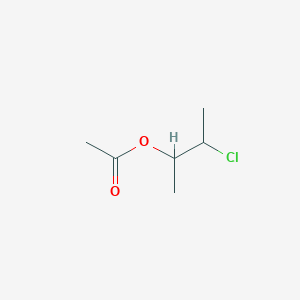
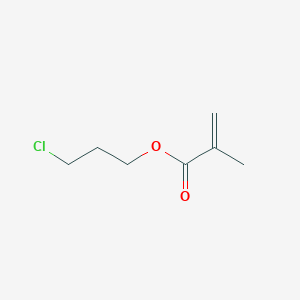

![[4-Benzamido-1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-5-yl] benzoate](/img/structure/B12082448.png)
